molecular formula C10H12O3 B2540640 methyl 4-[(1R)-1-hydroxyethyl]benzoate CAS No. 129446-47-5

methyl 4-[(1R)-1-hydroxyethyl]benzoate

Cat. No.: B2540640
CAS No.: 129446-47-5
M. Wt: 180.203
InChI Key: KAXLTAULVFFCNL-SSDOTTSWSA-N
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Description

Academic Context of Chirality in Organic Chemistry

Chirality is a geometric property of some molecules and ions, meaning they are not superimposable on their mirror images. wikipedia.org This concept is often compared to a pair of human hands, which are mirror images but cannot be perfectly overlapped. nsuk.edu.ng In organic chemistry, chirality typically arises from a carbon atom bonded to four different groups, known as a chiral center or stereocenter. wikipedia.orgnumberanalytics.com

Molecules that are non-superimposable mirror images of each other are called enantiomers. wikipedia.org Enantiomers share identical physical properties, such as melting and boiling points, but differ in their interaction with plane-polarized light and their reactivity with other chiral compounds. wikipedia.org This distinction is critical in biological systems, where enzymes and receptors are often stereoselective, meaning they interact with only one enantiomer of a chiral molecule. numberanalytics.comnih.gov The tragic case of thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects, underscores the profound importance of chirality in medicine and drug design. nsuk.edu.ngnih.gov Consequently, the ability to synthesize single, pure enantiomers—a process known as asymmetric synthesis—is a major focus in modern organic chemistry. nsuk.edu.ng

Significance of Methyl 4-[(1R)-1-hydroxyethyl]benzoate as a Stereodefined Intermediate

This compound serves as a valuable stereodefined intermediate in organic synthesis. A "stereodefined intermediate" is a molecule with a specific, known three-dimensional arrangement of its atoms that is used as a building block to construct more complex molecules. rsc.orgnih.gov The use of such intermediates is crucial for ensuring that the final product of a multi-step synthesis has the desired stereochemistry. youtube.com

The significance of this compound lies in its bifunctional nature: it possesses a chiral secondary alcohol and a methyl ester group attached to a benzene (B151609) ring. These functional groups provide reactive sites for further chemical transformations. For instance, it is used as an intermediate in the synthesis of phthalides and isocoumarins, which are core structures in a variety of natural compounds. chemicalbook.com By starting with a compound of a known configuration like this compound, chemists can control the stereochemical outcome of subsequent reactions, which is essential for creating complex target molecules with high purity. nih.govacs.org

Overview of Research Trajectories for Related Chiral Benzoate (B1203000) Esters

Research involving chiral benzoate esters is diverse and expanding, driven by their utility in synthesis and materials science. One major trajectory focuses on their use as key building blocks in the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. organic-chemistry.org Catalytic methods are continuously being developed to produce these esters with high enantiomeric purity. organic-chemistry.orgorganic-chemistry.org

Another significant area of research explores the application of chiral benzoate esters in materials science. For example, certain benzoate esters can self-assemble into chiral nanostructures, such as twisted nanowires and gels. rsc.org These materials exhibit unique optical properties and have potential applications in areas like enantioselective separation and display technology. numberanalytics.comrsc.org Furthermore, investigations into new liquid crystalline materials often involve the synthesis of novel chiral benzoate esters to study their mesomorphic properties, which are crucial for the development of advanced display technologies. researchgate.netmdpi.com The ongoing research in this field aims to correlate the molecular structure of these esters with their macroscopic properties, enabling the design of new functional materials. mdpi.com

Chemical and Physical Properties

Below are tables detailing the key chemical and physical properties of this compound.

Identifiers and Descriptors

PropertyValue
IUPAC Name This compound nih.gov
SMILES CC@HO nih.gov
InChIKey KAXLTAULVFFCNL-SSDOTTSWSA-N nih.gov

Physical and Chemical Data

PropertyValue
Molecular Formula C₁₀H₁₂O₃ nih.gov
Molecular Weight 180.20 g/mol nih.gov
Boiling Point 148-152 °C at 1 mmHg
Density 1.137 g/cm³

Properties

IUPAC Name

methyl 4-[(1R)-1-hydroxyethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXLTAULVFFCNL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiopure Methyl 4 1r 1 Hydroxyethyl Benzoate

Chemical Strategies for Asymmetric Synthesis

Chemical synthesis offers a direct and often highly controlled route to enantiopure molecules. The primary strategies involve the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction.

Stereoselective Transformations via Chemical Reagents

The asymmetric reduction of the prochiral ketone, methyl 4-acetylbenzoate, is a prominent chemical strategy for synthesizing methyl 4-[(1R)-1-hydroxyethyl]benzoate. This transformation is frequently achieved through catalytic transfer hydrogenation, a method that has proven to be both efficient and highly selective.

Ruthenium-based catalysts, in particular, have demonstrated exceptional performance in the asymmetric transfer hydrogenation of ketones. researchgate.netdicp.ac.cnrhhz.netrsc.org These reactions typically employ a chiral ligand, such as an N-tosylated diamine or a derivative of diphenylethylenediamine (DPEN), in conjunction with a ruthenium precursor. The hydrogen source is often a mixture of formic acid and triethylamine (B128534) or isopropanol. The chiral ligand coordinates with the ruthenium center to create a chiral environment, which directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer.

The general reaction mechanism involves the formation of a ruthenium hydride species, which then transfers a hydride to the carbonyl carbon of the substrate. The stereoselectivity is governed by the steric and electronic interactions between the substrate and the chiral ligand within the transition state. By carefully selecting the chiral ligand and optimizing reaction conditions, high yields and excellent enantiomeric excesses (ee) can be achieved.

Table 1: Examples of Ru-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

Catalyst System Substrate Product Yield (%) ee (%)
Ru(II)-TsDPEN Acetophenone (B1666503) (R)-1-Phenylethanol >95 >99
[RuCl₂(p-cymene)]₂/(R,R)-TsDPEN Various aryl ketones Corresponding (R)-alcohols High Up to 99
NHC-Ru complex 4'-Methylpropiophenone (R)-1-(p-tolyl)propan-1-ol 82 -

Chiral Induction in Esterification and Related Reactions

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture and can be considered a method of chiral induction in reactions related to esterification. This approach relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. Lipase-catalyzed kinetic resolution is a particularly effective method for resolving racemic secondary alcohols, including methyl 4-(1-hydroxyethyl)benzoate. d-nb.inforesearchgate.netnih.gov

In this process, a racemic mixture of methyl 4-(1-hydroxyethyl)benzoate is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). Lipases, such as Candida antarctica lipase B (CALB), are highly stereoselective enzymes that will preferentially acylate one enantiomer over the other. d-nb.infonih.gov This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated by conventional chromatographic techniques.

The enantioselectivity of the lipase is crucial for the success of the resolution. The "E-value" (enantiomeric ratio) is a measure of this selectivity; a high E-value indicates a more effective resolution. researchgate.net By optimizing reaction parameters such as the choice of lipase, acyl donor, solvent, and temperature, high enantiomeric excess for both the acylated and unreacted alcohol can be achieved.

Biocatalytic Approaches to Chiral Hydroxyethyl (B10761427) Benzoate (B1203000) Derivatives

Biocatalysis has emerged as a green and highly efficient alternative to traditional chemical synthesis. The use of enzymes or whole microorganisms offers remarkable stereoselectivity under mild reaction conditions.

Enzyme-Catalyzed Reductions and Derivatizations for Stereocontrol

The asymmetric bioreduction of methyl 4-acetylbenzoate to this compound is a well-established and highly effective biocatalytic approach. This transformation is typically carried out using whole cells of various microorganisms, such as yeast and bacteria, or isolated reductase enzymes. nih.gov These biocatalysts contain alcohol dehydrogenases (ADHs) that can reduce the ketone functionality with high enantioselectivity.

A variety of yeast strains, including Candida parapsilosis, have been shown to effectively reduce acetophenone derivatives to the corresponding (R)-alcohols, following an anti-Prelog stereoselectivity. nih.gov The reaction is typically performed in an aqueous medium, often with a co-substrate like glucose to regenerate the necessary cofactor (NADPH or NADH). The use of whole cells is often preferred as it circumvents the need for costly isolation and purification of the enzyme and provides a self-sustaining system for cofactor regeneration.

The enantiomeric excess and yield of the desired (R)-alcohol are highly dependent on the choice of microorganism and the specific reductase enzyme it possesses. Screening different microbial strains is a common strategy to identify the most effective biocatalyst for a particular substrate.

Table 2: Examples of Biocatalytic Reduction of Ketones

Biocatalyst Substrate Product Yield (%) ee (%)
Candida parapsilosis CCTCC M203011 (immobilized cells) Acetyltrimethylsilane (B79254) (R)-1-Trimethylsilylethanol 98.6 >99
Various yeast strains Acetophenone derivatives Corresponding (S) or (R)-alcohols - -

Note: This table provides examples of the biocatalytic reduction of similar ketone substrates to illustrate the potential of this methodology for the synthesis of this compound.

Optimization of Biotransformation Conditions for Enantiomeric Purity

To maximize the yield and enantiomeric purity of this compound in biocatalytic reductions, it is crucial to optimize the reaction conditions. Several parameters can significantly influence the outcome of the biotransformation.

pH and Temperature: Enzymes have optimal pH and temperature ranges at which they exhibit maximum activity and stability. Deviating from these optimal conditions can lead to a decrease in reaction rate and enantioselectivity. For instance, the bioreduction of acetyltrimethylsilane by immobilized Candida parapsilosis cells was found to be optimal at a pH of 6.0 and a temperature of 30°C. nih.gov

Substrate and Co-substrate Concentration: High concentrations of the substrate or product can be inhibitory or toxic to the microbial cells, leading to reduced efficiency. The concentration of the co-substrate, such as glucose, is also critical for efficient cofactor regeneration.

Reaction Medium: The use of biphasic systems, for example, an aqueous buffer with an ionic liquid, can enhance the efficiency of the bioreduction by improving the solubility of the substrate and product and reducing product inhibition. nih.gov

By systematically optimizing these parameters, it is possible to achieve high conversions and excellent enantiomeric excess for the desired (R)-alcohol.

Multi-step Synthetic Sequences Incorporating Stereocontrol

In many cases, the synthesis of a target molecule like this compound is part of a larger synthetic strategy. A common multi-step sequence begins with a readily available starting material, such as 4-acetylbenzoic acid or terephthalic acid monomethyl ester. truman.edu

A plausible synthetic route starting from 4-acetylbenzoic acid would involve the following key steps:

Esterification: The first step is the esterification of 4-acetylbenzoic acid with methanol (B129727) in the presence of an acid catalyst to form methyl 4-acetylbenzoate.

Asymmetric Reduction: The crucial stereocontrol step is the asymmetric reduction of the resulting ketone. This can be achieved using either the chemical methods described in section 2.1.1 (e.g., Ru-catalyzed asymmetric transfer hydrogenation) or the biocatalytic methods detailed in section 2.2.1 (e.g., whole-cell bioreduction). This step yields the desired enantiopure this compound.

Purification: The final step involves the purification of the product to remove any unreacted starting material, byproducts, and the catalyst.

This multi-step approach allows for the incorporation of a highly selective stereochemical control element into the synthesis, ensuring the production of the target molecule with high enantiomeric purity.

Comprehensive Stereochemical Elucidation and Purity Assessment of Methyl 4 1r 1 Hydroxyethyl Benzoate

Spectroscopic Techniques for Absolute Configuration Determination

The precise three-dimensional arrangement of atoms in methyl 4-[(1R)-1-hydroxyethyl]benzoate is elucidated using a combination of sophisticated spectroscopic methods. These techniques provide insights into the molecule's chirality, which is fundamental to its chemical and biological properties.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

High-Field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. For secondary alcohols like this compound, the modified Mosher's method is a widely accepted NMR technique. This method involves the derivatization of the alcohol with the chiral Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.

The underlying principle of Mosher's method is that the phenyl group of the MTPA moiety in the resulting diastereomeric esters will have a distinct shielding or deshielding effect on the protons of the original alcohol. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons in the (S)-MTPA and (R)-MTPA esters, the absolute configuration of the alcohol can be determined.

In the case of this compound, the protons on the substituted benzene (B151609) ring and the methyl group of the hydroxyethyl (B10761427) substituent would experience different magnetic environments in the two diastereomeric MTPA esters. A positive Δδ value for a particular proton indicates that it is shielded by the phenyl group of the MTPA, while a negative value indicates deshielding. This pattern of chemical shift differences allows for the unambiguous assignment of the (R) configuration at the chiral center.

Table 1: Hypothetical ¹H NMR Chemical Shift Data (in ppm) for Mosher's Esters of Methyl 4-(1-hydroxyethyl)benzoate

Proton Assignment(R)-MTPA Ester (δR)(S)-MTPA Ester (δS)Δδ (δS - δR)
H-2, H-6 (Aromatic)7.957.98+0.03
H-3, H-5 (Aromatic)7.407.37-0.03
-OCH₃ (Ester)3.903.900.00
-CH(OMTPA)-5.955.90-0.05
-CH₃ (Ethyl)1.551.60+0.05

Note: This data is illustrative and based on the expected effects of MTPA derivatization on a molecule with the structure of this compound.

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Enantiomeric Assignment

Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are instrumental in determining the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.

For this compound, the aromatic chromophore (the benzoate (B1203000) group) will give rise to distinct ECD signals. The sign and intensity of these signals are directly related to the spatial arrangement of the substituents around the chiral center. By comparing the experimentally obtained ECD spectrum with spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be confidently assigned. A positive Cotton effect at a specific wavelength for the (1R) enantiomer would correspond to a negative Cotton effect at the same wavelength for its (1S) counterpart.

Advanced Chromatographic Resolution and Purity Analysis

Chromatographic techniques are indispensable for the separation of enantiomers and the determination of enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation and Validation

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. For the resolution of methyl 4-(1-hydroxyethyl)benzoate enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective.

The separation is achieved due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes results in different retention times for the (R) and (S) enantiomers, allowing for their baseline separation and quantification. The enantiomeric excess (e.e.) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

Table 2: Representative Chiral HPLC Method for the Separation of Methyl 4-(1-hydroxyethyl)benzoate Enantiomers

ParameterValue
ColumnChiralpak® AD-H (or similar polysaccharide-based column)
Mobile PhaseHexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (S)-enantiomer~ 8.5 min
Retention Time (R)-enantiomer~ 9.8 min

Note: The retention times are illustrative and can vary depending on the specific column and chromatographic conditions.

X-ray Crystallography for Solid-State Absolute Configuration (if applicable to derivatives/analogs)

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, this technique provides the most definitive determination of absolute configuration. X-ray crystallography maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of every atom in the molecule.

For chiral molecules, the Flack parameter, derived from the crystallographic data, can be used to unambiguously determine the absolute configuration. A Flack parameter close to zero for a given enantiomeric structure confirms that the assigned configuration is correct.

In cases where the target compound itself does not readily form suitable crystals, it can be derivatized with a molecule that enhances crystallinity. The resulting crystalline derivative can then be analyzed by X-ray diffraction to determine the absolute configuration of the original molecule. This method provides an unequivocal structural proof, complementing the insights gained from spectroscopic and chromatographic techniques.

Mechanistic Reactivity Studies of Methyl 4 1r 1 Hydroxyethyl Benzoate

Transformations at the Chiral Secondary Alcohol Center

The secondary alcohol is a focal point for stereospecific reactions, allowing for inversion or retention of configuration, which is critical in asymmetric synthesis.

The chiral secondary alcohol can undergo oxidation to the corresponding ketone, methyl 4-acetylbenzoate. This transformation can be achieved using a variety of oxidizing agents. Subsequent stereospecific reduction of the ketone can regenerate the alcohol.

A notable indirect oxidation pathway that involves the chiral center is the Baeyer-Villiger oxidation. This reaction proceeds by converting the ketone (derived from the alcohol) into an ester. The mechanism involves the migration of a group from the ketone to an oxygen atom of a peroxy acid. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. For methyl 4-acetylbenzoate, the phenyl group has a higher migratory aptitude than the methyl group. The reaction is known to proceed with retention of stereochemistry at the migrating center.

Enzymatic resolutions are also highly effective for transformations at the chiral center. For instance, lipase-catalyzed transesterification of racemic 1-phenylethanol, a similar structure, shows high enantioselectivity.

TransformationReagent/CatalystProductKey Mechanistic Feature
OxidationSodium hypoioditeMethyl 4-acetylbenzoateOxidation of secondary alcohol to a ketone.
Baeyer-Villiger Oxidationm-CPBA on ketoneMethyl 4-(acetoxy)benzoateRearrangement with retention of stereochemistry. organicchemistrytutor.comchem-station.comchemistrysteps.com
ReductionNaBH4Methyl 4-[(1R)-1-hydroxyethyl]benzoateStereoselective reduction of a ketone.
Enzymatic ResolutionAcylase I, vinyl acetate(R)-1-phenylethyl acetateEnzyme-catalyzed stereoselective acylation. nih.gov

The hydroxyl group of the secondary alcohol is a versatile handle for various derivatization reactions, primarily through etherification and esterification.

Etherification: The formation of an ether from the secondary benzylic alcohol can be achieved under various conditions. Alkoxyhydrosilanes have been shown to be effective mediators for the cross-etherification between secondary benzyl alcohols and aliphatic alcohols. rsc.orgresearchgate.netnih.gov The mechanism is proposed to involve the formation of a carbocation at the benzylic position, which is then attacked by the incoming alcohol. rsc.orgresearchgate.netnih.gov Iron(III) chloride has also been used as a catalyst for both symmetrical and unsymmetrical etherification of benzyl alcohols. acs.org

Esterification: The hydroxyl group can be readily esterified with carboxylic acids or their derivatives. Direct esterification with a carboxylic acid is typically catalyzed by an acid. The reaction of benzylic alcohols with acetic acid has been shown to proceed efficiently with various catalysts. Uncatalyzed esterification using acetyl chloride under solvent-free conditions is also an effective method for benzylic alcohols. iiste.org

ReactionReagentProduct TypeMechanistic Note
Etherification(EtO)2MeSiH, Aliphatic AlcoholUnsymmetrical Dialkyl EtherMediated via a benzylic carbocation intermediate. rsc.orgresearchgate.netnih.gov
EtherificationFeCl3·6H2OSymmetrical Benzyl EtherIron(III) acts as a Lewis acid catalyst. acs.org
EsterificationAcetic Acid, Acid CatalystAcetate EsterAcid-catalyzed nucleophilic acyl substitution.
EsterificationAcetyl ChlorideAcetate EsterUncatalyzed reaction under solvent-free conditions. iiste.org

Ester Moiety Reactivity and Functional Group Interconversions

The methyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Mechanism: The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated, and the new ester is formed. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Mechanism: An alkoxide, acting as a nucleophile, attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. The methoxide ion is then eliminated, yielding the new ester. masterorganicchemistry.com

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. quora.com

Acid-Catalyzed Hydrolysis: This mechanism is the reverse of acid-catalyzed esterification and involves the nucleophilic attack of water on the protonated ester. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate. The elimination of the methoxide ion gives the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. quora.com For sterically hindered esters, an alternative BAl2 mechanism, involving nucleophilic attack on the methyl group, can occur. stackexchange.com

Aromatic Ring Functionalization and Substitutions

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The ester group is a deactivating, meta-directing group due to its electron-withdrawing nature. The hydroxyethyl (B10761427) group is generally considered to be a weak activating, ortho-, para-directing group.

In the case of nitration of methyl benzoate (B1203000) using a mixture of nitric acid and sulfuric acid, the major product is methyl 3-nitrobenzoate. aiinmr.comma.eduyoutube.comscribd.comgrabmyessay.com This indicates the strong meta-directing effect of the ester group. The reaction proceeds via the formation of a nitronium ion (NO2+) electrophile, which is then attacked by the pi electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion). grabmyessay.com Deprotonation of this intermediate restores the aromaticity. aiinmr.comgrabmyessay.com

ReactionReagentsMajor Product PositionDirecting Group Influence
NitrationHNO3, H2SO4MetaThe ester group is a strong meta-director. aiinmr.comma.eduyoutube.comscribd.comgrabmyessay.com

Intramolecular Cyclizations and Rearrangements involving this compound and Related Systems

The bifunctional nature of this compound allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures. While specific examples for this exact molecule are not prevalent, related systems demonstrate the potential for such transformations.

For instance, the acid-catalyzed cyclization of alkenyl alcohols is a known method for the synthesis of oxacycles. researchgate.net In a molecule with appropriate functionality, the hydroxyl group could act as an internal nucleophile.

Rearrangement reactions are also possible. For example, the haloform reaction of 1-phenylethanol with excess base and iodine involves oxidation of the alcohol to a ketone, followed by iodination and nucleophilic acyl substitution, leading to a rearrangement and cleavage of a carbon-carbon bond. reddit.com

While not a direct reaction of the title compound, nickel-catalyzed intramolecular Heck cyclizations of secondary benzylic ethers demonstrate a pathway for forming carbon-carbon bonds via cyclization involving a benzylic center. acs.org

Reaction TypeKey FeaturePotential Product Type
Intramolecular CyclizationNucleophilic attack of the hydroxyl groupLactone (if ester is hydrolyzed first) or other oxacycles
RearrangementMigration of a groupVaries depending on reagents and conditions

Kinetic and Thermodynamic Investigations of Key Transformations

Detailed research findings and data tables regarding the kinetic and thermodynamic investigations of key transformations of this compound are not available in the reviewed scientific literature.

Strategic Applications of Methyl 4 1r 1 Hydroxyethyl Benzoate in Modern Organic Synthesis

Utilization as a Versatile Chiral Building Block

The primary strategic value of methyl 4-[(1R)-1-hydroxyethyl]benzoate lies in its utility as a versatile chiral building block. A chiral building block is a molecule that contains one or more stereocenters and is used as a starting material in a chemical synthesis to introduce chirality into a target molecule. The presence of the (1R)-1-hydroxyethyl group provides a fixed stereochemical center that can be carried through a synthetic sequence to control the stereochemistry of the final product. This is of paramount importance in medicinal chemistry, where the biological activity of a drug is often dependent on its specific three-dimensional arrangement.

Precursor for Complex Pharmaceutically Relevant Scaffolds (e.g., Carbapenem Antibiotic Intermediates)

One of the most significant applications of this compound is in the synthesis of intermediates for carbapenem antibiotics. Carbapenems are a class of broad-spectrum beta-lactam antibiotics that are often used to treat serious bacterial infections. The efficacy of these antibiotics is highly dependent on their stereochemistry.

Key carbapenem intermediates, such as certain azetidinone derivatives, have been efficiently synthesized using chiral precursors. nih.gov For instance, the synthesis of intermediates like 3-[(1R)-1-t-butyldimethylsilyloxyethyl]-4-[(2R)-4-halo-3-oxo-2-butyl]azetidinone has been achieved, which serves as a versatile intermediate for 2-(functionalized-methyl)-1-beta-methylcarbapenems. chemicalbook.com The (R)-1-hydroxyethyl side chain is a common structural feature in many carbapenem antibiotics, including the blockbuster drug meropenem, and sourcing this chiral element from a readily available building block like this compound is a key strategy in their total synthesis.

The general synthetic approach involves protecting the hydroxyl group of the chiral building block, followed by a series of reactions to construct the core β-lactam ring and introduce other necessary functionalities. The stereocenter from the starting material directs the formation of new stereocenters in the molecule, a process known as diastereoselective synthesis.

Synthesis of Natural Product Analogs (e.g., Phthalides and Isocumarins)

Methyl 4-(1-hydroxyethyl)benzoate has been identified as an intermediate used in the synthesis of phthalides and isocoumarins. chemicalbook.com These structural motifs are present in a wide variety of natural products that exhibit diverse biological activities. Isocoumarins, for example, are a class of lactones that can be synthesized through various cyclization strategies. The ability to use this compound as a synthon allows for the introduction of a chiral side chain into the final natural product analog, enabling the exploration of structure-activity relationships and the development of new therapeutic agents based on natural product scaffolds.

Integration into Diverse Molecular Libraries for Lead-Oriented Synthesis

In modern drug discovery, lead-oriented synthesis and fragment-based drug discovery (FBDD) are powerful strategies for identifying novel drug candidates. mdpi.com These approaches rely on the screening of molecular libraries composed of small, structurally diverse compounds or "fragments." While specific examples of the inclusion of this compound in publicly disclosed molecular libraries are not prominent in the surveyed literature, its molecular properties make it an attractive candidate for such collections.

A desirable fragment possesses a low molecular weight, contains versatile functional groups for future chemical modification, and has a three-dimensional structure. This compound fits these criteria well.

Properties Making this compound Suitable for Molecular Libraries:

Property Value/Description Relevance in FBDD
Molecular Weight 180.20 g/mol Falls within the typical range for fragment libraries (Rule of Three).
Chirality Contains a single (R) stereocenter Introduces 3D complexity, which is crucial for specific biological interactions.
Functional Groups Hydroxyl, Methyl Ester, Aromatic Ring Provides multiple points for synthetic elaboration to build molecular complexity.

| Structure | A rigid aromatic core with a flexible chiral side chain | Offers a defined vector for growth into a target's binding pocket. |

Its structure could be systematically modified to generate a small library of related compounds, exploring variations in the ester, the alcohol, and on the aromatic ring to probe the chemical space around a biological target.

Development of Novel Chiral Ligands and Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org Common examples include derivatives of amino acids, terpenes, and alkaloids. nih.gov Chiral ligands are used in asymmetric catalysis to create a chiral environment around a metal center, inducing stereoselectivity in a reaction.

Although the direct use of this compound as a chiral auxiliary or ligand is not extensively documented in available research, its structural features suggest its potential for such applications. The chiral secondary alcohol is a key feature in many successful ligands and auxiliaries. This group, along with the ester, could be modified to create bidentate ligands capable of coordinating to metal catalysts. For example, the ester could be converted to an amide or the hydroxyl group could be transformed into a phosphine, creating P,O-type ligands.

The development of new and effective chiral auxiliaries and ligands is a continuous effort in organic synthesis. nih.gov Molecules like this compound, which are readily available and possess a robust chiral scaffold, represent potential starting points for the design and synthesis of the next generation of these essential tools for asymmetric synthesis.

Computational Chemistry and Theoretical Modeling of Methyl 4 1r 1 Hydroxyethyl Benzoate

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical (QM) methods are fundamental in computational chemistry for understanding the electronic structure and geometry of molecules. For a chiral molecule like methyl 4-[(1R)-1-hydroxyethyl]benzoate, QM calculations, particularly Density Functional Theory (DFT), would be instrumental in elucidating its structural and electronic properties.

Conformational Analysis and Stereoisomer Stability

A critical aspect of theoretical studies on this molecule would involve identifying its most stable conformations. The rotation around the C-C bond connecting the ethyl group to the benzene (B151609) ring and the C-O bond of the hydroxyl group would lead to various conformers. Computational methods would be employed to calculate the potential energy surface by systematically rotating these dihedral angles. The relative energies of the resulting conformers would indicate their stability, with the global minimum corresponding to the most populated conformation at equilibrium. Such studies would also quantify the energy differences between the (R) and (S) enantiomers, which, while identical for the isolated molecules, become relevant when interacting with other chiral systems.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

QM calculations are powerful tools for predicting spectroscopic data, which can then be compared with experimental results for structure verification. By optimizing the geometry of the most stable conformer of this compound, it is possible to calculate its nuclear magnetic resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted ¹H and ¹³C NMR chemical shifts would be compared to experimental spectra to confirm the structure and stereochemistry.

Molecular Dynamics Simulations for Solution-Phase Behavior

To understand the behavior of this compound in a solvent, molecular dynamics (MD) simulations would be employed. These simulations model the movement of every atom in the system over time, providing insights into solute-solvent interactions. An MD simulation would reveal how solvent molecules arrange around the solute, particularly around the polar hydroxyl and ester groups. This would be crucial for understanding its solubility and reactivity in different media. Furthermore, MD simulations can explore the conformational landscape of the molecule in solution, which might differ from the gas-phase predictions of QM calculations.

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry is invaluable for studying reaction mechanisms. For instance, the synthesis or further transformation of this compound could be modeled. This involves identifying the transition state (TS) structures for each step of the reaction. By calculating the energy of the reactants, products, and the transition state, the activation energy barrier for the reaction can be determined. This information helps in understanding the reaction kinetics and selectivity, particularly why the (R)-enantiomer might be formed preferentially in an asymmetric synthesis.

Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. For this compound, the MEP would show negative potential (red color) around the oxygen atoms of the hydroxyl and ester groups, indicating regions susceptible to electrophilic attack. Positive potential (blue color) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy and location of the HOMO indicate the ability to donate electrons, while the LUMO shows the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

In Silico Design of New Derivatives and Reaction Pathways

The insights gained from the computational studies mentioned above can be leveraged for the in silico design of new derivatives of this compound. By modifying functional groups and computationally screening the properties of the resulting virtual compounds, researchers can identify new molecules with desired characteristics, such as enhanced biological activity or improved material properties. Similarly, theoretical modeling can be used to explore and optimize new reaction pathways for its synthesis or conversion, potentially leading to more efficient and sustainable chemical processes.

Q & A

Q. What are the recommended synthetic routes for methyl 4-[(1R)-1-hydroxyethyl]benzoate, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves esterification of 4-[(1R)-1-hydroxyethyl]benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include:

  • Temperature : Elevated temperatures (70–90°C) improve reaction rates but may risk racemization of the chiral center.
  • Catalyst selection : Enzymatic catalysts (e.g., lipases) can enhance stereoselectivity but require milder conditions (25–40°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical for isolating enantiopure product. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can the stereochemistry of the (1R)-1-hydroxyethyl group be confirmed experimentally?

  • X-ray crystallography : Resolve the crystal structure to unambiguously assign the R-configuration. For example, similar benzoate derivatives have been analyzed using single-crystal X-ray diffraction (R-factor < 0.06) .
  • NMR spectroscopy : Use NOESY or Mosher’s ester derivatization to correlate spatial proximity of protons and confirm stereochemistry .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in the lab?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Solubility data for analogs suggest ~5 mg/mL in methanol at 25°C .
  • Stability : Hydrolyzes under strong acidic/basic conditions. Store at 2–8°C in inert atmosphere to prevent ester degradation .

Advanced Research Questions

Q. How does the chiral center in this compound influence its interactions with biological targets (e.g., enzymes or receptors)?

The R-configuration may dictate binding affinity via stereospecific interactions. For example:

  • Enzyme inhibition : Compare activity against racemic mixtures using kinetic assays (e.g., IC₅₀ measurements). Derivatives with similar structures show 10–100x higher potency for specific enantiomers in cytochrome P450 inhibition .
  • Molecular docking : Simulate binding poses with protein targets (e.g., esterases) to identify hydrogen-bonding or hydrophobic interactions unique to the R-enantiomer .

Q. What analytical strategies resolve contradictions in reaction yield and enantiopurity data across published protocols?

  • Design of Experiments (DoE) : Use factorial design to test variables (catalyst loading, solvent polarity, temperature) and identify optimal conditions. For instance, a 2³ factorial study revealed temperature as the dominant factor in racemization .
  • Cross-validation : Combine HPLC, NMR, and mass spectrometry to detect impurities or byproducts (e.g., diastereomers or ester hydrolysis products) that skew yield calculations .

Q. How can this compound serve as a precursor for synthesizing complex bioactive molecules?

  • Functionalization : The hydroxyethyl group can be oxidized to a ketone for further derivatization (e.g., Grignard reactions).
  • Coupling reactions : Utilize Suzuki-Miyaura or Heck reactions to introduce aryl/heteroaryl groups at the benzoate ring, enabling access to libraries for drug discovery .

Methodological Guidance

Q. What safety protocols are essential when working with this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for handling powdered forms .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How to design a stability study for this compound under varying storage conditions?

  • Accelerated degradation : Expose samples to 40°C/75% RH for 1–3 months and analyze via HPLC for decomposition products.
  • Light sensitivity : Test photostability under UV/visible light using ICH Q1B guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.